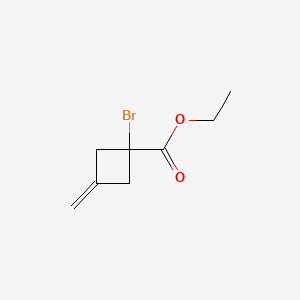![molecular formula C8H16ClNO3 B6608707 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride CAS No. 2866352-35-2](/img/structure/B6608707.png)
2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is a chemical compound with a complex structure that includes a methoxymethyl group, a dioxaspiro ring system, and an amine hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions to form the dioxaspiro ring system. Subsequent functionalization introduces the methoxymethyl group and the amine functionality.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of various biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
2-(Methoxymethyl)tetrahydrofuran: A related compound with a similar methoxymethyl group but a different ring structure.
2-(Methoxymethyl)furan: Another related compound with a furan ring instead of a dioxaspiro ring.
2-(Methoxymethyl)naphthalene: A compound with a naphthalene core and a methoxymethyl group.
Uniqueness: 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is unique due to its combination of the methoxymethyl group, the dioxaspiro ring system, and the amine hydrochloride moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-10-6-7(9)4-8(5-7)11-2-3-12-8;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUFLAWCOPBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2(C1)OCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)


![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)
![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
